molecular formula C17H18BrNO B12983748 [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone

[3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone

Cat. No.: B12983748
M. Wt: 332.2 g/mol
InChI Key: STNGFOFITPFXKP-MRXNPFEDSA-N
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Description

[3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone: is a complex organic compound characterized by its unique structural features. This compound contains an amino group, a bromophenyl group, and a methanone group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of a bromophenyl derivative with an amino-methylpropyl phenyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides; reactions often conducted in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-chlorophenyl)methanone
  • [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-fluorophenyl)methanone
  • [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-iodophenyl)methanone

Comparison: Compared to its analogs, [3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone exhibits unique reactivity and properties due to the presence of the bromine atom. This makes it distinct in terms of its chemical behavior and potential applications. The bromine atom can influence the compound’s electronic properties, making it suitable for specific reactions and applications that its analogs may not be as effective in.

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

[3-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone

InChI

InChI=1S/C17H18BrNO/c1-11(2)16(19)13-4-3-5-14(10-13)17(20)12-6-8-15(18)9-7-12/h3-11,16H,19H2,1-2H3/t16-/m1/s1

InChI Key

STNGFOFITPFXKP-MRXNPFEDSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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